molecular formula C13H18N2O2 B5402480 3-(1-adamantyl)-2,4-imidazolidinedione

3-(1-adamantyl)-2,4-imidazolidinedione

Cat. No. B5402480
M. Wt: 234.29 g/mol
InChI Key: UFHNZPDKGVPJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-adamantyl)-2,4-imidazolidinedione, commonly known as Adama, is a chemical compound with potential applications in the field of medicine. It belongs to the class of adamantane derivatives and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of Adama is not fully understood but is believed to involve the modulation of ion channels and receptors in the brain. Adama has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of voltage-gated sodium channels, which play a role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
Adama has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in the frequency and severity of seizures. Adama has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Adama has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and has a long shelf life. However, Adama has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. It also has a low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on Adama. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of Adama in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of Adama and its potential side effects.

Synthesis Methods

The synthesis of Adama involves a multi-step process that begins with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-chloroadamantane. This intermediate is then reacted with sodium azide to form 1-azidoadamantane, which is subsequently reduced with lithium aluminum hydride to form 1-aminoadamantane. The final step involves the reaction of 1-aminoadamantane with ethyl chloroformate and urea to form Adama.

Scientific Research Applications

Adama has been studied for its potential use in the treatment of various diseases, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Adama has also been studied for its potential use as a radioprotectant, as it has been shown to protect against radiation-induced damage.

properties

IUPAC Name

3-(1-adamantyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-11-7-14-12(17)15(11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHNZPDKGVPJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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